molecular formula C29H23Cl2N3O2S2 B15087045 (5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15087045
M. Wt: 580.5 g/mol
InChI Key: IPBNVGZZCFHWLW-WGARJPEWSA-N
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Description

The compound (5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a dichlorobenzyl group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the pyrazole ring, the thiazolidinone ring, and the final coupling of these components. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one: stands out due to its unique combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C29H23Cl2N3O2S2

Molecular Weight

580.5 g/mol

IUPAC Name

(5Z)-5-[[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H23Cl2N3O2S2/c1-18(2)34-28(35)26(38-29(34)37)14-21-16-33(23-6-4-3-5-7-23)32-27(21)19-9-12-24(13-10-19)36-17-20-8-11-22(30)15-25(20)31/h3-16,18H,17H2,1-2H3/b26-14-

InChI Key

IPBNVGZZCFHWLW-WGARJPEWSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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